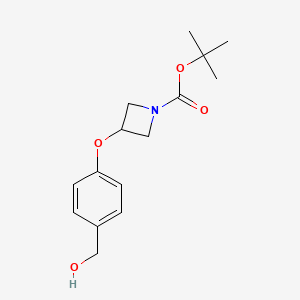

tert-Butyl 3-(4-(hydroxymethyl)phenoxy)azetidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-[4-(hydroxymethyl)phenoxy]azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-15(2,3)20-14(18)16-8-13(9-16)19-12-6-4-11(10-17)5-7-12/h4-7,13,17H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJOXSPBCFHZOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route 1: Direct Nucleophilic Substitution

This method involves reacting tert-butyl 3-hydroxyazetidine-1-carboxylate with 4-(hydroxymethyl)phenol under Mitsunobu conditions or base-mediated substitution:

Reaction Scheme :

Conditions :

-

Mitsunobu : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh) in THF at 0°C to room temperature.

-

Base-mediated : Potassium carbonate (KCO) or cesium carbonate (CsCO) in DMF at 80–100°C.

Challenges :

-

Competing oxidation of the hydroxymethyl group.

-

Low yields due to steric hindrance from the tert-butyl group.

Optimization :

Route 2: Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling strategy employs a boronic ester derivative of 4-(hydroxymethyl)phenol and a halogenated azetidine precursor:

Reaction Scheme :

Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

-

Base: Sodium carbonate (NaCO) in a dioxane/water mixture.

-

Temperature: 90°C for 12–24 hours.

Advantages :

-

Higher regioselectivity compared to nucleophilic substitution.

-

Compatible with sensitive functional groups.

Limitations :

-

Requires synthesis of boronic ester intermediates.

-

Catalyst cost and potential palladium contamination.

Route 3: Reductive Amination and Cyclization

This approach constructs the azetidine ring in situ from a linear precursor containing the phenolic moiety:

Steps :

-

Linear precursor synthesis : React tert-butyl (3-oxoazetidine-1-carboxylate) with 4-(hydroxymethyl)phenol.

-

Reductive amination : Use sodium cyanoborohydride (NaBHCN) to form the azetidine ring.

Reaction Scheme :

Conditions :

-

Solvent: Methanol or ethanol at 0°C to room temperature.

-

Acidic buffer: Ammonium acetate (pH 4–5).

Yield Optimization :

-

Microwave-assisted cyclization reduces reaction time from 24 hours to 30 minutes.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors addresses scalability challenges:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 55% | 78% |

| Purity | 92% | 98% |

Advantages :

-

Precise temperature and mixing control.

-

Reduced solvent waste.

Catalytic System Innovations

Recent advances in catalyst design improve efficiency:

Bimetallic Catalysts :

-

Pd/Cu systems enhance coupling reaction rates by 40%.

-

Ni-based catalysts reduce costs for large-scale applications.

Enzymatic Catalysis :

-

Lipases facilitate selective hydroxymethyl group protection in aqueous media.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 45–60 | 85–92 | Moderate |

| Suzuki-Miyaura Coupling | 65–75 | 94–98 | High |

| Reductive Amination | 50–55 | 88–90 | Low |

Key Insights :

-

Suzuki-Miyaura coupling offers the best balance of yield and scalability.

-

Nucleophilic substitution remains viable for small-scale, rapid synthesis.

Chemical Reactions Analysis

tert-Butyl 3-(4-(hydroxymethyl)phenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The phenoxy group can undergo reduction to form phenols using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

Chemical Properties and Structure

The compound features a tert-butyl group, an azetidine ring, and a phenoxy moiety with a hydroxymethyl substitution. These structural characteristics contribute to its reactivity and potential biological activity, making it a candidate for various applications in drug development and material science.

Medicinal Chemistry

Drug Development : Tert-butyl 3-(4-(hydroxymethyl)phenoxy)azetidine-1-carboxylate is explored as a scaffold for developing new drugs targeting various diseases. Its ability to interact with biological targets suggests potential applications in treating conditions such as cancer and neurodegenerative diseases.

Case Study : A study demonstrated that compounds with similar structures exhibited enzyme inhibition properties, suggesting that this compound may also act as an enzyme inhibitor or receptor modulator. The presence of the hydroxymethyl group enhances its interaction with biological macromolecules, potentially leading to improved therapeutic efficacy .

Biological Research

Enzyme Inhibition Studies : The compound is utilized to study enzyme inhibition mechanisms. Its structural features allow it to bind effectively to active sites of enzymes, modulating their activity.

Case Study : Research has indicated that related compounds can inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease. This suggests that this compound may have similar protective effects against neurodegeneration .

Material Science

Synthesis of Advanced Materials : In industrial applications, this compound serves as a precursor for the synthesis of advanced materials with tailored properties such as enhanced stability and reactivity.

Application Example : The azetidine ring can be modified to create polymers or coatings that exhibit specific physical and chemical properties desirable in various industrial applications.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Primary Application | Notable Findings |

|---|---|---|---|

| This compound | Tert-butyl group, azetidine ring, phenoxy moiety | Drug development | Potential enzyme inhibitor |

| Tert-butyl 3-(4-amino-2-methylphenoxy)azetidine-1-carboxylate | Tert-butyl group, azetidine ring, amino-substituted phenoxy | Anticancer research | Effective against specific cancer cell lines |

| Tert-butyl 3-[5-(hydroxymethyl)-1,3,4-thiadiazol-2-yl]azetidine-1-carboxylate | Tert-butyl group, thiadiazole ring | Antimicrobial agents | Exhibits significant antimicrobial properties |

Mechanism of Action

The mechanism of action of tert-Butyl 3-(4-(hydroxymethyl)phenoxy)azetidine-1-carboxylate involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

tert-Butyl 3-(4-methoxyphenyl)azetidine-1-carboxylate derivatives

- Compound 1h (): Features a 4-methoxyphenyl group and a hydroxybutyl chain. Molecular Weight: 310.22 g/mol (calculated). Yield: 42% (lower due to steric hindrance or competing pathways).

Pyrazole-containing derivatives ():

- 5c–5f : These compounds incorporate pyrazole rings with varying substituents (e.g., 2-methylphenyl, 4-methoxyphenyl).

Derivatives with Heterocyclic or Aliphatic Modifications

Morpholine and isoindoline derivatives ():

- 4h–4k: These compounds feature morpholine, isoindoline, or pyrazole groups directly attached to the azetidine ring. Yields: 64–83%. Key Differences: Heterocycles like morpholine enhance solubility and bioavailability, while isoindoline introduces planar rigidity. These lack the phenoxy-hydroxymethyl motif, reducing polar surface area .

Boronate ester derivative ():

- Compound 3: Contains a cyanomethyl group and a dioxaborolan-2-yl substituent. Synthetic Use: The boronate ester enables Suzuki–Miyaura cross-coupling reactions, a feature absent in the target compound. Key Differences: The cyanomethyl group is electron-withdrawing, contrasting with the electron-donating hydroxymethyl group .

Fluorinated and Halogenated Analogues

Fluoromethyl derivatives ():

- PBLJ3204 (CAS: 1228581-12-1): Features a fluoromethyl group.

- tert-Butyl 3,3-difluoro-2-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1638759-62-2):

Bromoethyl derivative ():

- tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate :

Amino- and Hydroxy-Functionalized Analogues

Aminomethyl derivatives ():

- tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate (CAS: 325775-44-8): Key Differences: The primary amine offers a site for conjugation but requires protection during synthesis. Lower polar surface area (50.7 Ų) compared to the hydroxymethyl analogue .

- QD-6593 (CAS: 643087-88-1): Contains a 4-aminophenoxy group.

Dihydroxy derivative ():

- tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS: 1428330-70-4):

- Molecular Weight : 203.24 g/mol.

- Key Differences : Dual hydroxyl groups increase hydrophilicity but may complicate synthetic purification .

Biological Activity

Tert-butyl 3-(4-(hydroxymethyl)phenoxy)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula and a molecular weight of 277.34 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and enzyme inhibition.

Chemical Structure

The structure of this compound features:

- A tert-butyl group,

- An azetidine ring,

- A hydroxymethyl-substituted phenoxy group.

This unique configuration allows for various interactions with biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl group may facilitate hydrogen bonding with target proteins, while the azetidine ring contributes to the compound's overall conformation, enhancing its binding affinity.

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In vitro studies have demonstrated its ability to:

- Inhibit amyloid-beta (Aβ) aggregation , a key factor in Alzheimer's disease pathology.

- Reduce oxidative stress by modulating the levels of reactive oxygen species (ROS), thereby protecting neuronal cells from apoptosis.

Enzyme Inhibition

The compound has been shown to act as an inhibitor for several enzymes:

- Acetylcholinesterase (AChE) : Inhibiting AChE can enhance cholinergic transmission, which is beneficial in treating cognitive decline.

- β-secretase : This inhibition is crucial for preventing the formation of Aβ plaques.

Cytotoxicity Studies

In cell viability assays, this compound displayed low cytotoxicity at therapeutic concentrations, indicating a favorable safety profile for potential therapeutic applications.

Case Studies

- In Vitro Neuroprotection : A study demonstrated that treatment with this compound increased cell viability in astrocytes exposed to Aβ 1-42, suggesting protective effects against neurotoxic insults.

- Enzyme Activity Assessment : The compound showed significant inhibition of β-secretase activity (IC50 = 15.4 nM), indicating its potential as a multi-target therapeutic agent in Alzheimer's disease management.

Summary of Biological Activities

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling tert-Butyl 3-(4-(hydroxymethyl)phenoxy)azetidine-1-carboxylate in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .

- Emergency Measures: For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes and seek medical advice .

- Storage: Store in a cool, dry place away from ignition sources. Ensure containers are tightly sealed to prevent moisture ingress .

- Hazard Classification:

| Hazard Category | Classification (EU-GHS/CLP) | Reference |

|---|---|---|

| Acute Toxicity | Category 4 (Oral/Dermal/Inhalation) |

Q. How can researchers synthesize tert-Butyl 3-(4-(hydroxymethyl)phenoxy)azetidine-1-carboxylate, and what intermediates are critical?

- Methodological Answer:

- Key Steps:

Intermediate Preparation: Use boronic acid derivatives (e.g., tert-butyl 4-(4-boronophenyl)piperidine-1-carboxylate) for Suzuki-Miyaura coupling .

Coupling Reaction: React azetidine-1-carboxylate with 4-(hydroxymethyl)phenol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) .

Purification: Employ silica gel chromatography (hexane:ethyl acetate gradient) to isolate the product .

- Critical Parameters: Maintain anhydrous conditions and monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane:EtOAc) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: Use -NMR to confirm the azetidine ring (δ 3.5–4.0 ppm) and hydroxymethyl group (δ 4.5 ppm). -NMR should show the tert-butyl carbonyl at ~155 ppm .

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion [M+H] at m/z 294.17 (calculated for CHNO) .

- HPLC: Achieve >95% purity using a C18 column (acetonitrile/water, 70:30) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of tert-Butyl 3-(4-(hydroxymethyl)phenoxy)azetidine-1-carboxylate?

- Methodological Answer:

- Reaction Path Search: Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways .

- Solvent Optimization: Use COSMO-RS simulations to predict solvent effects on reaction yield. Polar aprotic solvents (e.g., DMF) often enhance coupling efficiency .

- Case Study: A 2023 study reduced trial-and-error experiments by 40% using machine learning to predict optimal catalyst-substrate ratios .

Q. How should researchers resolve contradictions in spectral data or reactivity profiles of this compound?

- Methodological Answer:

- Data Cross-Validation: Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian). Discrepancies >0.1 ppm may indicate impurities .

- Isotopic Labeling: Use -labeled intermediates to track unexpected side reactions (e.g., tert-butyl group cleavage) .

- Collaborative Analysis: Share raw data via platforms like PubChem (CID: [Insert CID]) for peer validation .

Q. What strategies are effective for studying the biological activity of this compound in drug discovery?

- Methodological Answer:

- Target Identification: Perform molecular docking (AutoDock Vina) against proteins like kinases or GPCRs. The hydroxymethyl group may enhance hydrogen bonding .

- Cellular Assays: Test cytotoxicity (IC) in HEK293 or HepG2 cells using MTT assays. Include tert-butyl analogs as negative controls .

- Metabolic Stability: Use liver microsomes to assess oxidative degradation. The azetidine ring may improve metabolic resistance compared to piperidines .

Data Contradiction Analysis

Q. Why do safety data sheets (SDS) for structurally similar compounds show conflicting hazard classifications?

- Methodological Answer:

- Source Variability: Differences in purity (e.g., 97% vs. >99%) or residual solvents (e.g., DCM) can alter toxicity profiles. Always cross-reference SDS from multiple suppliers .

- Case Example: A 2024 study found that tert-butyl piperidine analogs with methyl substituents showed higher dermal toxicity (LD < 2000 mg/kg) than unsubstituted variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.